molecular formula C8H8FNO2 B15132151 2-(Fluoromethyl)-1-methyl-4-nitrobenzene

2-(Fluoromethyl)-1-methyl-4-nitrobenzene

Cat. No.: B15132151
M. Wt: 169.15 g/mol
InChI Key: HQCCNUDYTGZWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-(fluoromethyl)-4-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, fluoromethyl, and nitro groups

Preparation Methods

The synthesis of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene can be achieved through several methods. One common approach involves the nitration of 1-fluoro-2-(fluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the fluorine atom.

Industrial production methods may involve more efficient catalytic processes to enhance yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the fluoromethyl group onto a nitrobenzene derivative .

Chemical Reactions Analysis

1-Fluoro-2-(fluoromethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and fluorine makes the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide, leading to the formation of substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation: The fluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions include substituted anilines, carboxylic acids, and other functionalized benzene derivatives .

Scientific Research Applications

1-Fluoro-2-(fluoromethyl)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

1-Fluoro-2-(fluoromethyl)-4-nitrobenzene can be compared with other fluorinated nitrobenzenes, such as:

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(fluoromethyl)-1-methyl-4-nitrobenzene

InChI

InChI=1S/C8H8FNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3

InChI Key

HQCCNUDYTGZWNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.